molecular formula C6H6INO B14028563 4-Iodo-2-(methoxy-D3)pyridine

4-Iodo-2-(methoxy-D3)pyridine

Cat. No.: B14028563
M. Wt: 238.04 g/mol
InChI Key: JWIBTPMTSDSVQR-FIBGUPNXSA-N
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Description

4-Iodo-2-(methoxy-D3)pyridine: is a deuterated derivative of 4-iodo-2-methoxypyridine. This compound is characterized by the presence of an iodine atom at the fourth position and a methoxy group at the second position on the pyridine ring. The deuterium atoms replace the hydrogen atoms in the methoxy group, making it a useful compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(methoxy-D3)pyridine typically involves the iodination of 2-(methoxy-D3)pyridine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using various analytical techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form deuterated pyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Oxidized pyridine derivatives.

    Reduction Reactions: Reduced pyridine derivatives.

Scientific Research Applications

4-Iodo-2-(methoxy-D3)pyridine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-(methoxy-D3)pyridine involves its interaction with various molecular targets and pathways. The presence of the iodine atom and the deuterated methoxy group can influence the compound’s reactivity and interaction with biological molecules. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 4-Iodo-2-methoxypyridine
  • 4-Fluoro-3-iodo-2-(methoxy-D3)pyridine
  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Comparison: 4-Iodo-2-(methoxy-D3)pyridine is unique due to the presence of deuterium atoms in the methoxy group, which can influence its chemical and physical properties. Compared to its non-deuterated counterpart, 4-Iodo-2-methoxypyridine, the deuterated version may exhibit different reactivity and stability. The presence of the iodine atom also makes it distinct from other similar compounds, such as 4-Fluoro-3-iodo-2-(methoxy-D3)pyridine and 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, which have different substituents on the pyridine ring.

Properties

Molecular Formula

C6H6INO

Molecular Weight

238.04 g/mol

IUPAC Name

4-iodo-2-(trideuteriomethoxy)pyridine

InChI

InChI=1S/C6H6INO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3/i1D3

InChI Key

JWIBTPMTSDSVQR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=CC(=C1)I

Canonical SMILES

COC1=NC=CC(=C1)I

Origin of Product

United States

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